
3-(Diethylamino)propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its role in the synthesis of polymers and other chemical intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-methylprop-2-enoate typically involves the esterification of 3-(Diethylamino)propanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, followed by the removal of by-products and purification of the final product. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the high purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethylamino)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
3-(Diethylamino)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of drug delivery systems and biomedical materials.
Medicine: Investigated for its potential use in controlled drug release and targeted therapy.
Industry: Utilized in the production of adhesives, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)propyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound forms polymers that encapsulate the drug molecules, allowing for controlled release. The ester group in the compound can undergo hydrolysis, releasing the active drug at the target site. The diethylamino group enhances the solubility and stability of the compound, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)propyl methacrylate
- 3-(Diethylamino)propyl acrylate
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
3-(Diethylamino)propyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the diethylamino group enhances its solubility in organic solvents, making it suitable for various applications. Additionally, the methacrylate ester group allows for easy polymerization, making it a valuable monomer in polymer chemistry .
Propriétés
Numéro CAS |
52125-39-0 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-5-12(6-2)8-7-9-14-11(13)10(3)4/h3,5-9H2,1-2,4H3 |
Clé InChI |
PCUPXNDEQDWEMM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)

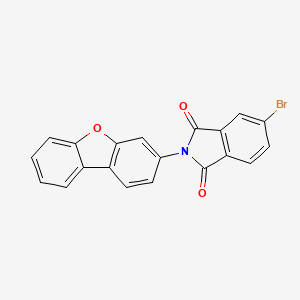
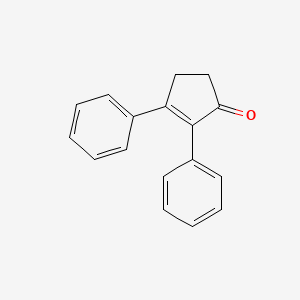
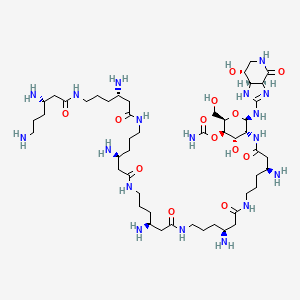
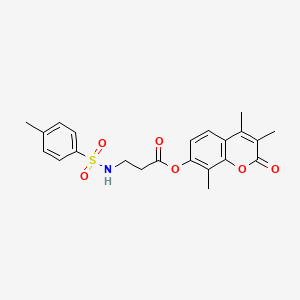
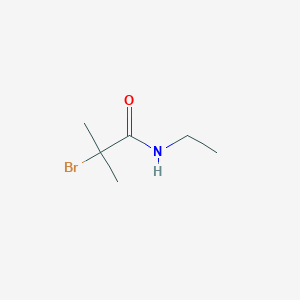
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
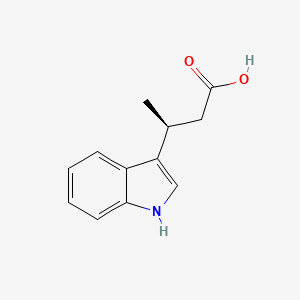
![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
